5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide
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Overview
Description
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a sulfamoyl group, and a thiomorpholinoethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the thiomorpholinoethyl group, and the attachment of the sulfamoyl and methoxy groups to the benzamide core. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholinoethyl Group: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is reacted with an appropriate electrophile.
Attachment of the Sulfamoyl Group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Methoxylation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thiomorpholinoethyl group can be oxidized under appropriate conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholinoethyl group may produce thiomorpholine derivatives.
Scientific Research Applications
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and thiomorpholinoethyl group may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-25-17-3-2-14(10-15(17)18(19)22)28(23,24)20-11-16(13-4-7-26-12-13)21-5-8-27-9-6-21/h2-4,7,10,12,16,20H,5-6,8-9,11H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOJYQCFUMYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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